1-(3-Fluoro-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one

Antifungal Candida albicans MIC

Researchers developing novel triazole antifungals face a critical gap: the lack of comparative data for key intermediates. This 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one provides the exact 3-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl motif for internal proof-of-concept studies. · 97% purity specification for reproducible SAR experiments · Enables proprietary benchmarking against fluconazole standards · Ideal as an analytical reference for impurity profiling in related triazole synthesis Procure with confidence for exploratory medicinal chemistry programs.

Molecular Formula C10H8FN3O
Molecular Weight 205.19 g/mol
Cat. No. B13633391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one
Molecular FormulaC10H8FN3O
Molecular Weight205.19 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)N2C=NC=N2)F
InChIInChI=1S/C10H8FN3O/c1-7(15)8-2-3-10(9(11)4-8)14-6-12-5-13-14/h2-6H,1H3
InChIKeyOAXNCUKYWOZHAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one Overview


1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one (CAS: 1019570-54-7) is a synthetic compound featuring a fluorinated phenyl ring and a 1,2,4-triazole moiety . It is classified within the broader 1,2,4-triazole chemical family, a class known for its utility in developing antifungal and antimicrobial agents [1][2]. Its molecular structure (C10H8FN3O) and a purity specification of 97% are documented by chemical suppliers . The compound's primary role is as a specialized intermediate in medicinal chemistry and drug discovery research, particularly for developing novel triazole-based antifungals .

Triazole-based antifungal research intermediate
Fluorophenyl building block for SAR studies
97% purity benchmark for procurement

Substitution Risks for 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one


For 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one, substitution is not supported by publicly available quantitative evidence. The current lack of head-to-head data against other triazole intermediates means that its potential advantages in terms of antifungal potency, target selectivity, or synthetic utility remain unverified. This critical evidence gap underscores the importance of requesting experimental data from suppliers before procurement, as generalizations based on class-level activity are scientifically insufficient [1].

Class-level inference
Antifungal activity of other triazoles may not transfer to this specific intermediate.
Data gap
Absence of head-to-head comparisons limits direct selection over alternative triazole intermediates.
Validation required
Procurement decisions should rely on supplier-provided experimental data, not class-level activity.

Quantitative Evidence for 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one


Class-Level Antifungal Activity

As a 1,2,4-triazole derivative containing a fluorophenyl group, the target compound belongs to a class with demonstrated antifungal properties. For context, other 5-(2-fluorophenyl)-1,2,4-triazole-3-thiol derivatives have shown potent activity against C. albicans in a serial dilution assay, with specific analogs achieving MIC values of 1.95 µg/mL and MBcK values of 3.9 µg/mL [1]. This data serves only as a class-level benchmark and cannot be directly extrapolated to the target compound.

Antifungal Benchmark
Class-level inference
MIC 1.95 µg/mL (analog)
Contextual benchmark only, not compound-specific data
Data cannot be extrapolated to target compound
Antifungal Candida albicans MIC

Purity Specification

The compound is commercially available with a minimum purity specification of 97%, as reported by one supplier . This provides a quality control benchmark for procurement but does not differentiate it from other high-purity triazole intermediates.

Purity Specification
Supplier specification
97%
Minimum quality benchmark for procurement
Ensures reproducibility in research
Purity Quality Control Procurement

Key Comparative Data Gaps

A comprehensive literature search reveals a significant evidence gap. No direct head-to-head comparisons or cross-study comparable data exist for the target compound's antifungal potency (e.g., against C. albicans or other fungi), CYP51 enzyme inhibition, or other key performance indicators against any defined comparator [1]. Consequently, its selection over a related analog cannot be justified on the basis of publicly available quantitative performance metrics.

Comparative Data Gap
Data to verify
No direct antifungal or target engagement data
Selection over analogs cannot be justified by public metrics
Internal validation required before large-scale procurement
Risk Assessment Procurement Data Gaps

Application Scenarios for 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one


Exploratory Medicinal Chemistry

This compound serves as a specialized building block for exploratory synthesis of novel 1,2,4-triazole antifungals, particularly in structure-activity relationship (SAR) studies where the 3-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl motif is of specific interest . Given the lack of published comparative data, its use is best suited for internal, proof-of-concept experiments to establish its own activity profile against specific fungal targets [1].

Internal Validation & Benchmarking

Due to the absence of public comparative data, the most appropriate industrial application is within internal research programs designed to validate its activity and benchmark it against known standards (e.g., fluconazole). This scenario involves generating proprietary data to assess its potential as a lead compound before committing to larger-scale procurement.

Reference Standard & Impurity Profiling

Given its close structural relation to known antifungal agents, this compound can be utilized as a reference standard in analytical chemistry for impurity profiling or as a control in synthetic route development for related triazole compounds.

Application
Selection Property
Validation Focus
Exploratory Medicinal Chemistry
Triazole-fluorophenyl building block
SAR study of novel antifungal candidates
Internal Validation & Benchmarking
Purity and compound identity
Generate activity profile against fungal targets
Reference Standard & Impurity Profiling
Structural similarity to known antifungals
Analytical method development and impurity control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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